molecular formula C12H8ClN3 B13126571 2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile

2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile

Cat. No.: B13126571
M. Wt: 229.66 g/mol
InChI Key: HQAIRSDZQXLOMV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile typically involves the reaction of 2-chloropyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyridine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(2-chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-10(3-6-14)1-2-11(16-12)9-4-7-15-8-5-9/h1-2,4-5,7-8H,3H2

InChI Key

HQAIRSDZQXLOMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CC#N)Cl)C2=CC=NC=C2

Origin of Product

United States

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